A Technical Guide to t-Butoxycarbonyl-PEG2-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation
A Technical Guide to t-Butoxycarbonyl-PEG2-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the function and applications of t-Butoxycarbonyl-PEG2-NHS ester, a versatile heterobifunctional crosslinker. This document provides a comprehensive overview of its properties, detailed experimental protocols, and its role in sophisticated bioconjugation strategies, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Functionality and Applications
t-Butoxycarbonyl-PEG2-NHS ester is a chemical tool designed for the covalent modification of biomolecules. Its structure features three key components:
-
A t-Butoxycarbonyl (Boc) protected amine: This protecting group allows for the sequential introduction of different molecules. The Boc group is stable under many reaction conditions but can be readily removed under mildly acidic conditions to reveal a primary amine.[1][2] This primary amine can then be reacted with other molecules, such as targeting ligands or payloads.
-
A short polyethylene (B3416737) glycol (PEG) spacer (PEG2): The two-unit PEG linker is a hydrophilic spacer that increases the water solubility of the molecule and the resulting conjugate.[3][4] This can be crucial for preventing aggregation of hydrophobic drug payloads and improving the pharmacokinetic properties of the final bioconjugate.[5][6]
-
An N-hydroxysuccinimide (NHS) ester: This is a highly reactive group that efficiently forms stable amide bonds with primary amines, such as the side chains of lysine (B10760008) residues on proteins or antibodies.[3][] The reaction is specific and proceeds readily at neutral to slightly basic pH.[8][9]
The primary applications of t-Butoxycarbonyl-PEG2-NHS ester lie in the fields of:
-
Drug Delivery: As a linker in the synthesis of ADCs, where it connects a cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.
-
PROTAC Development: In the construction of PROTACs, it serves as the linker connecting a target protein-binding ligand and an E3 ligase-binding ligand.[10]
-
Bioconjugation and Surface Modification: For the attachment of molecules to proteins, peptides, amine-modified oligonucleotides, or other amine-containing surfaces to enhance their properties or introduce new functionalities.[4][11]
Physicochemical Properties
Quantitative data for t-Butoxycarbonyl-PEG2-NHS ester is summarized in the table below. This information is crucial for designing and executing successful conjugation experiments.
| Property | Value | Reference(s) |
| Molecular Formula | C16H26N2O8 | [12] |
| Molecular Weight | 374.39 g/mol | [12] |
| Purity | Typically ≥95% | [13] |
| Appearance | White solid | [] |
| Solubility | Soluble in DCM, DMSO | [] |
| Storage Conditions | Store at 2-8°C, protect from moisture | [] |
Experimental Protocols
This section provides detailed methodologies for the key reactions involving t-Butoxycarbonyl-PEG2-NHS ester: the NHS ester reaction with a primary amine and the subsequent deprotection of the Boc group.
Protocol 1: Conjugation of t-Butoxycarbonyl-PEG2-NHS Ester to a Protein via NHS Ester Reaction
This protocol describes the general procedure for labeling a protein with the linker.
Materials:
-
t-Butoxycarbonyl-PEG2-NHS ester
-
Protein to be labeled (e.g., antibody)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[8]
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., gel filtration)
-
Quenching solution (optional): 1 M Tris-HCl, pH 7.4
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[8] Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the reaction.[9]
-
NHS Ester Solution Preparation: Immediately before use, dissolve the t-Butoxycarbonyl-PEG2-NHS ester in a small amount of anhydrous DMSO or DMF to a concentration of 10 mg/mL. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[9]
-
Conjugation Reaction: Add a 5-10 fold molar excess of the dissolved NHS ester to the protein solution.[15] Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight on ice.[8]
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[15]
-
Characterization: Characterize the resulting conjugate to determine the degree of labeling using techniques such as UV-Vis spectroscopy, MALDI-TOF mass spectrometry, or HPLC.
Protocol 2: Deprotection of the Boc Group
This protocol outlines the removal of the Boc protecting group to expose the primary amine for further conjugation.
Materials:
-
Boc-protected PEGylated compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the Boc-protected compound in anhydrous DCM (e.g., at a concentration of 0.1 M).[1]
-
Acid Treatment: Add TFA to the solution to a final concentration of 25-50% (v/v).[1]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The deprotected product will be more polar than the starting material.[1]
-
Work-up:
-
Direct Evaporation: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The product will be obtained as a TFA salt.
-
Neutralization (for free amine): Dilute the reaction mixture with DCM and carefully wash with saturated sodium bicarbonate solution to neutralize the excess TFA. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.[1]
-
-
Characterization: Confirm the complete removal of the Boc group by techniques such as NMR or mass spectrometry.
Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a key signaling pathway relevant to the applications of t-Butoxycarbonyl-PEG2-NHS ester.
Experimental Workflow: Synthesis of an Antibody-Drug Conjugate (ADC)
This workflow outlines the sequential steps involved in constructing an ADC using the heterobifunctional linker.
Caption: A typical workflow for the synthesis of an Antibody-Drug Conjugate.
Signaling Pathway: Mechanism of Action of an Antibody-Drug Conjugate
This diagram illustrates the pathway by which an ADC, once administered, targets and kills cancer cells.
Caption: The mechanism of action of an Antibody-Drug Conjugate leading to cancer cell death.
This guide provides a foundational understanding of t-Butoxycarbonyl-PEG2-NHS ester for researchers and professionals in drug development. For specific applications, further optimization of the provided protocols may be necessary. Always refer to the manufacturer's instructions and relevant literature for the most up-to-date information.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 3. t-Butoxycarbonyl-PEG2-NHS ester, 2411681-93-9 | BroadPharm [broadpharm.com]
- 4. t-Boc-N-amido-PEG2-NHS ester, 2183440-73-3 | BroadPharm [broadpharm.com]
- 5. mdpi.com [mdpi.com]
- 6. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 8. lumiprobe.com [lumiprobe.com]
- 9. broadpharm.com [broadpharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. glycomindsynth.com [glycomindsynth.com]
- 13. T-Boc-N-amido-PEG2-NHS ester | CAS: 2183440-73-3 | AxisPharm [axispharm.com]
- 15. glenresearch.com [glenresearch.com]
